molecular formula C11H15NO3 B7869161 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone

Cat. No.: B7869161
M. Wt: 209.24 g/mol
InChI Key: DSLJRNYVAHOABP-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone typically involves multiple steps, starting with the formation of the cyclopropyl group and the furan ring. One common synthetic route includes the reaction of cyclopropylamine with 2-hydroxyethylamine under controlled conditions to form the intermediate cyclopropyl-(2-hydroxy-ethyl)-amine. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone can be compared to other similar compounds, such as:

  • 2-(Cyclopropylamino)-1-furan-2-yl-ethanone: Lacks the hydroxyethyl group.

  • 2-(2-Hydroxy-ethylamino)-1-furan-2-yl-ethanone: Lacks the cyclopropyl group.

  • 2-(Cyclopropyl-(2-hydroxy-ethyl)-amino)-ethanone: Lacks the furan ring.

These compounds differ in their structural features, which can lead to variations in their chemical properties and biological activities.

Biological Activity

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone, with the CAS number 1248708-77-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H15_{15}NO3_3
  • Molecular Weight : 209.24 g/mol
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens have been documented, demonstrating the potential of this compound in combating infections.
PathogenMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.0048

These values suggest that modifications to the furan structure and the introduction of cyclopropyl groups can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its structure allows for interaction with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth and replication .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its analogs:

  • Study on Antifungal Activity :
    • A study demonstrated that compounds with similar structures inhibited the growth of fungi such as Candida albicans and Fusarium oxysporum, with varying MIC values indicating their potential as antifungal agents .
  • Research on Structure-Activity Relationship (SAR) :
    • Research focusing on SAR has shown that the presence of hydroxyl groups in specific positions significantly enhances the inhibitory action against bacterial strains, suggesting that further optimization could yield even more potent derivatives .
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated promising results in reducing infection rates in animal models treated with derivatives of this compound, paving the way for future clinical trials .

Properties

IUPAC Name

2-[cyclopropyl(2-hydroxyethyl)amino]-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-6-5-12(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLJRNYVAHOABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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